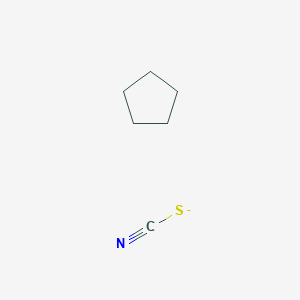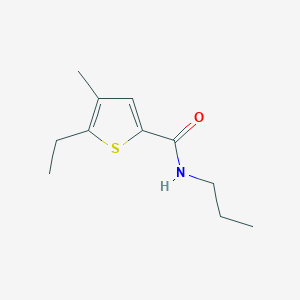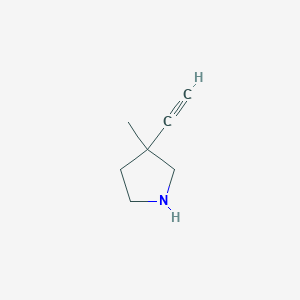
S-((4-Bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl) methanesulfonothioate-1-oxyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-((4-Bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl) methanesulfonothioate-1-oxyl: is an organosulfur compound known for its use as a nitroxide spin label . This compound is bifunctional, consisting of nitroxide and thiosulfonate ester functional groups, making it a highly reactive thiol-specific spin label . It is commonly used in various scientific research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-((4-Bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl) methanesulfonothioate-1-oxyl involves several steps. One common method includes the reaction of 4-bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole with methanesulfonyl chloride in the presence of a base to form the corresponding methanesulfonothioate . The reaction conditions typically involve low temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
S-((4-Bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl) methanesulfonothioate-1-oxyl undergoes various chemical reactions, including:
Oxidation: The nitroxide group can be oxidized to form oxoammonium cations.
Reduction: The nitroxide group can be reduced to hydroxylamines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and hypochlorites.
Reduction: Reducing agents such as sodium borohydride and ascorbic acid are used.
Substitution: Nucleophiles like thiols and amines are used under mild conditions.
Major Products Formed
Oxidation: Oxoammonium cations.
Reduction: Hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-((4-Bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl) methanesulfonothioate-1-oxyl is widely used in scientific research due to its unique properties . Some of its applications include:
Chemistry: Used as a spin label for studying molecular dynamics and interactions.
Biology: Employed in labeling proteins and nucleic acids to study their structure and function.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of advanced materials and sensors.
Wirkmechanismus
The mechanism of action of S-((4-Bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl) methanesulfonothioate-1-oxyl involves its ability to form stable radicals . The nitroxide group interacts with molecular targets, leading to changes in their electronic and structural properties. This interaction is crucial for its use as a spin label in various applications.
Vergleich Mit ähnlichen Verbindungen
S-((4-Bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl) methanesulfonothioate-1-oxyl is unique due to its bifunctional nature and high reactivity . Similar compounds include:
- (1-Oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate
- 4-Substituted 3-bromo-2,2,5,5-tetramethyl-Δ3-pyrrolin-1-oxyls
These compounds share similar structural features but differ in their specific functional groups and reactivity, making this compound unique in its applications.
Eigenschaften
Molekularformel |
C10H17BrNO3S2 |
|---|---|
Molekulargewicht |
343.3 g/mol |
InChI |
InChI=1S/C10H17BrNO3S2/c1-9(2)7(6-16-17(5,14)15)8(11)10(3,4)12(9)13/h6H2,1-5H3 |
InChI-Schlüssel |
SULCWUZWSMVCSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=C(C(N1[O])(C)C)Br)CSS(=O)(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Ethylaminomethyl)cyclobutyl]methanol](/img/structure/B14912157.png)


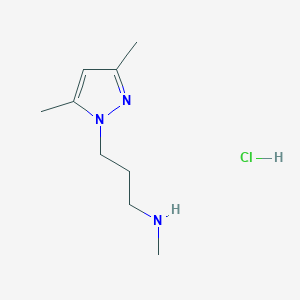
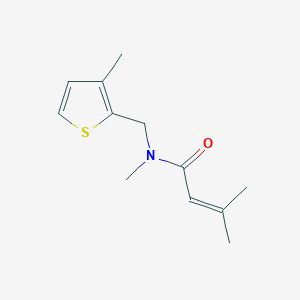
![N,N-diethyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B14912189.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B14912195.png)




